(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682775
InChI: InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H9NOS3
Molecular Weight: 267.4 g/mol

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16682775

Molecular Formula: C11H9NOS3

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C11H9NOS3
Molecular Weight 267.4 g/mol
IUPAC Name 5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
Standard InChI Key SEIFTQHMDCKSIB-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a thiazolidin-4-one core substituted with a mercapto group at position 2 and a 4-(methylthio)benzylidene moiety at position 5. The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC₁₁H₉NOS₃
Molecular Weight267.38 g/mol
CAS Number127378-28-3
SMILESCSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
InChIKeySEIFTQHMDCKSIB-RMKNXTFCSA-N

The methylthio (-SMe) group at the para position of the benzylidene moiety enhances electron density, affecting redox properties and binding interactions with biological targets .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between 4-(methylthio)benzaldehyde and 2-mercapto-1,3-thiazol-4-one under basic conditions (e.g., piperidine catalysis). Reactions are conducted in ethanol or acetonitrile at 60–80°C for 6–12 hours, yielding 68–75% pure product.

Critical Reaction Parameters:

  • Solvent Polarity: Ethanol improves solubility of intermediates.

  • Temperature Control: Excess heat promotes side reactions like thiol oxidation.

  • Purification: Recrystallization from ethanol/dichloromethane (3:1) achieves >95% purity.

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO (12.5 mg/mL) and dimethylformamide. Stability studies indicate decomposition at >150°C, with a melting point of 198–202°C .

Table 2: Physicochemical Profile

PropertyValue
LogP (Octanol-Water)2.81 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazolidinone Derivatives

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
4-Nitrobenzylidene derivative 15.4 (MCF-7)64 (S. aureus)
4-Isopropylbenzylidene analog 22.1 (A549)>128
Target Compound8.2 (MCF-7)32 (S. aureus)

The superior activity of the methylthio-substituted derivative highlights the role of sulfur electronegativity in target engagement .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=S), 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.4 Hz, 2H, ArH), 2.53 (s, 3H, SCH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

Future Research Directions

  • In Vivo Efficacy Studies: Pharmacokinetics in murine models.

  • Target Identification: Proteomics to map protein binding partners.

  • Derivatization: Introducing fluorinated groups to enhance blood-brain barrier penetration.

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